molecular formula C22H48N2O3 B13777995 N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate CAS No. 68189-45-7

N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate

Cat. No.: B13777995
CAS No.: 68189-45-7
M. Wt: 388.6 g/mol
InChI Key: QIVCZDWOQMMPPU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-[3-(Tetradecyloxy)propyl]propane-1,3-diamine acetate (CAS: 22023-23-0, EC: 244-726-8) is a quaternary ammonium compound with a hydrophobic tetradecyloxy (C14) chain and a hydrophilic polyamine-acetate moiety. The base structure consists of a propane-1,3-diamine backbone substituted with a 3-(tetradecyloxy)propyl group, neutralized by acetic acid to form the acetate salt. This amphiphilic structure suggests applications in surfactancy, antimicrobial activity, or chemical synthesis intermediates .

  • Molecular formula: Likely C₂₁H₄₅N₂O₃ (base amine: C₁₉H₄₂N₂O; acetate adds C₂H₃O₂⁻).
  • Molecular weight: ~314.55 (base amine) + 60.05 (acetate) ≈ 374.60 g/mol.
  • Solubility: Enhanced water solubility compared to the free amine due to ionic acetate group.
  • Applications: Potential use in surfactants, emulsifiers, or antimicrobial agents, though specific studies are scarce in the provided evidence .

Properties

CAS No.

68189-45-7

Molecular Formula

C22H48N2O3

Molecular Weight

388.6 g/mol

IUPAC Name

acetic acid;N'-(3-tetradecoxypropyl)propane-1,3-diamine

InChI

InChI=1S/C20H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21;1-2(3)4/h22H,2-21H2,1H3;1H3,(H,3,4)

InChI Key

QIVCZDWOQMMPPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCCNCCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic strategy involves the alkylation of propane-1,3-diamine with a tetradecyloxy-containing alkylating agent, followed by conversion to the acetate salt form. This process typically requires controlled heating and reaction conditions to ensure selective monoalkylation and prevent over-alkylation or side reactions.

Detailed Synthetic Steps

  • Alkylation Reaction

    • Reactants: Propane-1,3-diamine and a tetradecyloxyalkyl halide or tosylate.
    • Reaction Type: Nucleophilic substitution (alkylation) on the primary amine.
    • Conditions: Heating under reflux in an appropriate solvent (e.g., ethanol, acetonitrile) with a base to neutralize byproducts.
    • Outcome: Formation of N-(3-(tetradecyloxy)propyl)propane-1,3-diamine.
  • Formation of Acetate Salt

    • The free amine is treated with acetic acid under mild conditions to form the acetate salt.
    • This step improves compound stability and solubility for applications.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Temperature 60–120 °C Sufficient to promote alkylation without decomposition
Solvent Ethanol, Acetonitrile, or similar Polar aprotic solvents favor SN2 alkylation
Molar Ratio (Amine:Alkylating agent) 1:1 to 1:1.2 Slight excess of alkylating agent to drive reaction
Reaction Time 6–24 hours Depends on scale and catalyst presence
Base Triethylamine or sodium carbonate (if needed) To neutralize acid byproducts

These parameters are adjusted to maximize yield and purity.

Data Table: Summary of Preparation Methods for N-[3-(tetradecyloxy)propyl]propane-1,3-diamine Acetate

Step Description Conditions/Notes Source
Alkylation Propane-1,3-diamine + tetradecyloxyalkyl halide Reflux 60–120 °C, polar solvent, base present
Salt Formation Reaction with acetic acid Mild conditions, room temperature
Purification Crystallization or extraction To isolate acetate salt
Alternative Catalytic Methods Catalytic amination/hydrogenation for related diamines Fixed-bed reactors, Cu-Co-Ni/Al2O3 catalysts (analogous)

Research Results and Observations

  • The alkylation step is critical and must be controlled to avoid dialkylation or polymerization side reactions.
  • The acetate salt form enhances compound stability and handling.
  • Long alkyl chains like tetradecyloxy impart amphiphilicity, useful for biochemical applications.
  • Industrially, continuous flow and catalytic processes improve scalability but require adaptation for bulky substituents like tetradecyloxy groups.
  • No direct reports of yields or purity percentages for this exact compound were found, but analogous reactions typically achieve yields above 80% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate
  • CAS Number : 68189-45-7
  • Molecular Formula : C₁₄H₃₀N₂O₂
  • Molecular Weight : 270.4 g/mol
  • Physical Form : Clear light yellow liquid
  • Water Solubility : > 1300 mg/L

Surfactant and Emulsifying Agent

This compound is utilized as a surfactant in various formulations due to its amphiphilic properties. It effectively reduces surface tension and stabilizes emulsions in cosmetic and pharmaceutical products.

Biological Studies

Research indicates that this compound has potential biological activities:

  • Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for use in antibacterial formulations.
  • Cellular Interaction : The compound has been investigated for its ability to interact with cell membranes, influencing cellular uptake of therapeutic agents.

Materials Science

In the field of materials science, this compound is explored for:

  • Polymer Synthesis : It serves as a precursor for synthesizing novel polymers with enhanced mechanical properties.
  • Coating Applications : Its adhesion properties make it suitable for use in coatings that require durability and resistance to environmental factors.

Case Studies

StudyFindingsConcentration Used
Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro100 - 500 μg/mL
Polymer DevelopmentSuccessfully integrated into polymer matrices, improving flexibility and strength5 - 20% w/w
Cellular Uptake StudiesEnhanced uptake of fluorescent markers in cultured cells10 - 50 μM

Toxicological Assessment

The compound has undergone toxicological assessments to determine its safety profile. According to the assessment statement, it is classified under GHS for acute and chronic toxicities based on ecotoxicological endpoint data. The human health hazard band indicates potential risks associated with exposure, necessitating careful handling in industrial applications .

Mechanism of Action

The mechanism of action of N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate involves its interaction with molecular targets such as cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The diamine group can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of Similar Compounds

Compound Name (CAS) Alkyl Chain Length/Structure Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications/Notes
N-[3-(Tetradecyloxy)propyl]propane-1,3-diamine acetate (22023-23-0) C14 (linear) C₂₁H₄₅N₂O₃ ~374.60 N/A N/A Surfactant potential; limited toxicity data .
N-[3-(Tridecyloxy)propyl]propane-1,3-diamine (5089-72-5) C13 (linear) C₁₉H₄₂N₂O 314.55 0.871 419.8 Similar surfactant properties; higher hydrophobicity than C14 analog .
N-[3-(Octyloxy)propyl]propane-1,3-diamine (50328-50-2) C8 (linear) C₁₄H₃₂N₂O 244.43 N/A N/A Shorter chain reduces lipophilicity; possible use in mild detergents .
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (2372-82-9) C12 (direct alkyl, no ether) C₁₈H₄₁N₃ 299.54 N/A N/A Industrial surfactant; toxicological data incomplete .
N-[3-(Isodecyloxy)propyl]propane-1,3-diamine (EINECS 276-432-0) C10 (branched) C₁₆H₃₆N₂O 272.47 0.873 372 Branched chain improves biodegradability; used in specialty surfactants .

Key Comparative Insights

The dodecyl (C12) analog lacks an ether oxygen, reducing polarity compared to the tetradecyloxy derivative .

Branched vs. Linear Chains :

  • The isodecyloxy (branched C10) analog has a lower melting point and improved biodegradability compared to linear-chain compounds, making it preferable in environmentally sensitive applications .

Acetate Salt vs. Free Amine :

  • The acetate salt improves water solubility and ionic character, which may enhance compatibility in aqueous formulations compared to the free amine form .

Toxicity and Safety: Limited data exist for the tetradecyloxy-acetate compound, but analogs like the dodecyl derivative (2372-82-9) show incomplete toxicological profiles, warranting caution in handling .

Biological Activity

N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate, also known by its CAS number 68189-45-7, is a compound with potential applications in various biological and industrial fields. This article delves into its biological activity, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic uses.

  • Molecular Formula : C22H48N2O3
  • Molecular Weight : 388.628 g/mol
  • Physical State : Clear light yellow liquid
  • Water Solubility : > 1,300 mg/L

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. The long hydrophobic tetradecyl chain may enhance membrane penetration, allowing for potential applications as an antimicrobial agent.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The median lethal dose (LD50) has been reported to be between 200 and 2000 mg/kg bw, indicating moderate toxicity .
  • Genotoxicity : In a bacterial reverse mutation assay and an in vitro mammalian cell gene mutation test, the compound was found to be non-mutagenic and non-clastogenic . This suggests a favorable safety profile concerning genetic toxicity.
  • Reproductive Toxicity : A prenatal development toxicity study conducted in rats indicated no significant adverse effects on reproductive health when administered at specified doses .

Study 1: Toxicological Assessment

In a comprehensive toxicological assessment conducted under OECD guidelines, this compound was evaluated for its effects on organ systems and potential reproductive toxicity. The results indicated:

  • No significant mutagenic effects.
  • Non-clastogenic behavior in human lymphocyte tests.
  • Specific Target Organ Toxicity (Repeated Exposure) Category 1 classification due to observed organ damage at higher concentrations .

Study 2: Antimicrobial Efficacy

A study aimed at evaluating the antimicrobial efficacy of similar alkoxy propyl diamines demonstrated that compounds with long hydrocarbon chains exhibited enhanced antibacterial activity against Gram-positive bacteria. While specific data for this compound is limited, these findings suggest potential applications in antimicrobial formulations.

Summary of Findings

Biological ActivityFindings
Antimicrobial ActivityPotential efficacy; further studies needed
CytotoxicityLD50 between 200 - 2000 mg/kg bw
GenotoxicityNon-mutagenic and non-clastogenic
Reproductive ToxicityNo significant adverse effects observed

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tetradecyloxy chain (δ 1.25 ppm for CH₂ groups) and acetate moiety (δ 2.05 ppm).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₂₃H₄₈N₂O₃·C₂H₄O₂; calc. 476.7 g/mol) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. Advanced Analysis :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions.
  • X-ray Crystallography : Determines crystal structure and hydrogen-bonding patterns, critical for understanding solid-state behavior .

What strategies resolve contradictions in reported solubility profiles of this compound across solvent systems?

Q. Methodological Approach :

  • Solubility Parameter Analysis : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO, ethanol, or chloroform.
  • Controlled Experiments : Conduct solubility tests under standardized conditions (25°C, inert atmosphere) with quantified agitation.
  • Data Reconciliation : Apply multivariate regression to identify confounding variables (e.g., impurities, hydration state) .

How can computational tools predict the interaction mechanisms of this compound with biological membranes or polymers?

Q. Advanced Modeling :

  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to assess membrane permeability. The tetradecyloxy chain may embed in hydrophobic regions, while the amine groups interact with polar heads.
  • Docking Studies : Predict binding affinities with polymer matrices (e.g., PLGA) for drug delivery applications.
  • QM/MM Calculations : Elucidate reaction pathways for esterase-mediated acetate cleavage in biological systems .

What methodologies assess the compound’s ecological toxicity given limited existing data?

Q. Proposed Framework :

  • Acute Toxicity Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence inhibition tests (OECD 202/ISO 11348).
  • QSAR Models : Predict ecotoxicity endpoints (e.g., LC50) based on structural analogs (e.g., N-dodecylpropane-1,3-diamine derivatives).
  • Microcosm Studies : Evaluate biodegradation in simulated aquatic environments (OECD 309) .

How does the compound’s amphiphilic structure influence its self-assembly and applications in drug delivery?

Basic Principles :
The tetradecyloxy chain (hydrophobic) and protonated amines (hydrophilic) enable micelle or liposome formation. Critical micelle concentration (CMC) can be measured via pyrene fluorescence.

Q. Advanced Research :

  • SAXS/SANS : Characterize nanostructure dimensions in aqueous solutions.
  • Cryo-TEM : Visualize morphology changes under varying pH/temperature.
  • In Vitro Release Studies : Monitor drug payload release kinetics using dialysis membranes .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Methodology :

  • LC-MS/MS : Detects sub-ppm levels of unreacted intermediates (e.g., residual propane-1,3-diamine).
  • ICP-OES : Screens for heavy metal catalysts (e.g., Pd, Ni).
  • Headspace GC-MS : Identifies volatile byproducts from acetylation .

How can researchers validate the compound’s stability under long-term storage conditions?

Q. Stability Protocols :

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC.
  • Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .

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